Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Overview
Description
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-amino-3-nitrobenzoic acid with ethyl 2-bromoacetate, followed by nucleophilic substitution with ethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-ethoxy-2-oxoethyl)amino]-3-aminobenzoate.
Reduction: Formation of 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and amino groups also play a role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-3-20-12(16)8-14-10-6-5-9(13(17)21-4-2)7-11(10)15(18)19/h5-7,14H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJTZOXCKKDUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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